1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
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Description
1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
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Scientific Research Applications
Behavioral Pharmacology and Antidepressant Potential
Compounds similar to the one have been evaluated for their pharmacological properties, particularly in the context of neurological and psychological disorders. For instance, the behavioral pharmacology of AR-A000002, a novel, selective 5-HT1B antagonist, has been explored for its anxiolytic and antidepressant potential. Such studies suggest the utility of related compounds in treating anxiety and affective disorders (T. Hudzik et al., 2003).
DNA Interaction and Molecular Biology
Research has shown that derivatives similar to 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea, such as Hoechst 33258 and its analogues, strongly bind to the minor groove of double-stranded DNA with specificity for AT-rich sequences. This binding property is exploited in cellular biology for DNA staining, facilitating the analysis of chromosomal structures and functions (U. Issar & R. Kakkar, 2013).
Urea Biosensors and Environmental Monitoring
Compounds containing the urea functionality have been used to develop biosensors for detecting urea concentrations in various contexts, including medical diagnostics and environmental monitoring. These biosensors employ enzymes like urease as bioreceptor elements, showcasing the relevance of urea derivatives in biotechnology (S. Botewad et al., 2021).
Blood Compatibility and Biomedical Applications
The examination of polymers related to this compound, specifically in the context of their interaction with biological fluids, has revealed insights into blood compatibility mechanisms. Studies have identified unique water structures associated with certain polymers, influencing their compatibility with blood and highlighting the potential for medical device coatings (Masaru Tanaka & A. Mochizuki, 2010).
Chemokine Receptor Antagonism
Research on small molecule antagonists for chemokine receptors, such as CCR3, which are implicated in allergic diseases, suggests a potential research avenue for compounds with similar structures. These antagonists are studied for their ability to inhibit receptor activity, providing a foundation for developing treatments for asthma, atopic dermatitis, and allergic rhinitis (Lianne I Willems & A. IJzerman, 2009).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-27-12-14-29(15-13-27)23(18-4-9-22-19(16-18)10-11-28(22)2)17-25-24(30)26-20-5-7-21(31-3)8-6-20/h4-9,16,23H,10-15,17H2,1-3H3,(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRUJDYGEYGYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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